molecular formula C12H11N5O2S B2661870 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034358-92-2

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2661870
CAS No.: 2034358-92-2
M. Wt: 289.31
InChI Key: SZVWSWGJXOZOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the azetidine ring can provide structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVWSWGJXOZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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